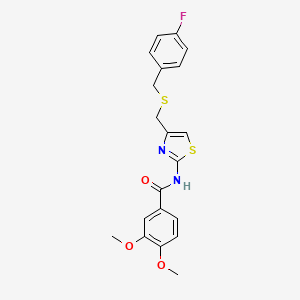

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Descripción

N-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a thiazole-based compound featuring a 4-fluorobenzylthio-methyl substituent at the 4-position of the thiazole ring and a 3,4-dimethoxybenzamide group at the 2-position. Its synthesis likely involves nucleophilic substitution and amidation reactions, akin to methods described for analogous thiazole derivatives .

Propiedades

IUPAC Name |

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-25-17-8-5-14(9-18(17)26-2)19(24)23-20-22-16(12-28-20)11-27-10-13-3-6-15(21)7-4-13/h3-9,12H,10-11H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSIDKFWIGCKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound) is , with a molecular weight of 478.6 g/mol. The compound features a thiazole ring, a fluorobenzyl group, and methoxy substituents that may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds containing thiazole and benzamide moieties often exhibit antimicrobial properties. For example, derivatives similar to this compound) have shown effectiveness against various bacterial strains. A study reported that thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazole-based compounds. In vitro studies suggest that similar compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival. For instance, thiazole derivatives have been shown to inhibit tumor growth in xenograft models by affecting the cell cycle and inducing cell death mechanisms .

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating conditions such as hyperpigmentation. Compounds with structural similarities to this compound) have been evaluated for their inhibitory effects on tyrosinase activity. One study found that certain derivatives exhibited IC50 values in low micromolar ranges, indicating potent inhibition without cytotoxicity .

Data Table: Biological Activities of Thiazole Derivatives

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole A | Antibacterial | 15 | |

| Thiazole B | Anticancer | 20 | |

| Thiazole C | Tyrosinase Inhibitor | 0.18 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of thiazole derivatives against clinical isolates of Staphylococcus aureus. The results showed that modifications to the thiazole ring significantly enhanced antimicrobial activity, suggesting that further structural optimization could yield even more effective agents.

- Anticancer Mechanisms : In another study, a series of thiazole compounds were tested for their ability to induce apoptosis in various cancer cell lines. The findings indicated that specific substitutions on the benzamide moiety could enhance apoptotic signaling pathways.

- Inhibition of Tyrosinase : A docking study was performed to understand how certain thiazole derivatives interact with the active site of tyrosinase. The results demonstrated that the presence of a fluorobenzyl group improved binding affinity, which correlates with enhanced inhibitory activity.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide exhibits several biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent.

- Antifungal Properties : Similar thiazole derivatives have demonstrated antifungal effects, suggesting this compound may also possess such activity.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in breast and liver cancer cell lines.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Inhibitory effects on fungal strains | |

| Anticancer | Induces apoptosis in breast and liver cancer cells |

Anticancer Activity

In a study evaluating the anticancer effects of thiazole derivatives, compounds similar to this compound showed significant cytotoxicity against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines. The study utilized MTT assays to assess cell viability, revealing that the compound reduced cell proliferation by inducing apoptotic pathways.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives demonstrated that compounds with similar structures exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests that this compound could be further explored as a potential antimicrobial agent.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related thiazole and heterocyclic derivatives, focusing on substituent effects, physical properties, and biological activities.

Structural and Substituent Variations

Key Observations :

- The 4-fluorobenzylthio-methyl group in the target compound distinguishes it from analogs with chlorobenzyl () or morpholinophenyl () substituents. Fluorine’s electronegativity may improve metabolic stability compared to chlorine .

- Thioether linkages (target compound) versus amine or morpholine groups () alter electronic properties and solubility.

Physical and Spectral Properties

Key Observations :

- The target compound’s melting point is unreported, but analogs like Compound 49 (139–140°C) and 3b (215–217°C) show significant variability, likely due to substituent-driven crystallinity differences .

- HRMS and NMR data for analogs confirm structural integrity, with shifts in aromatic protons (e.g., 6.8–8.2 ppm for fluorobenzyl groups) and methoxy signals (~3.8 ppm) consistent with dimethoxybenzamide moieties .

Key Observations :

- The fluorobenzyl-thiazole scaffold is recurrent in compounds targeting lipid metabolism (e.g., CETP inhibition in ) and cytotoxicity ().

- Electron-withdrawing groups (e.g., nitro in Compound 3c) may enhance anticancer activity but reduce solubility, whereas electron-donating groups (methoxy in the target compound) balance activity and pharmacokinetics .

Métodos De Preparación

Hantzsch Thiazole Synthesis

The Hantzsch method remains the cornerstone for thiazole preparation, involving condensation of thioamides with α-halocarbonyl compounds. For this compound:

- Thioamide precursor : Synthesized from 4-fluorobenzyl mercaptan and chloroacetonitrile.

- Cyclization with thiourea :

- Mechanism : Nucleophilic attack by thiourea’s sulfur on the α-carbon of the nitrile, followed by cyclization.

- Reaction :

$$

\text{4-Fluorobenzyl-S-CH}2\text{CN} + \text{NH}2\text{CSNH}_2 \xrightarrow{\text{EtOH, reflux}} \text{Thiazol-2-amine derivative}

$$ - Yield : 70–85% after recrystallization (ethanol/water).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 6–8 h | |

| Temperature | Reflux (78–80°C) | |

| Purification | Recrystallization (EtOH:H₂O) |

Functionalization of the Thiazole Core

Introduction of (4-Fluorobenzyl)thio-methyl Group

The methylthio side chain is installed via nucleophilic substitution or thioether formation:

- Thiol-alkylation :

Optimization Note : Excess 4-fluorobenzyl bromide (1.2 eq) improves conversion.

Amide Bond Formation: Coupling with 3,4-Dimethoxybenzoyl Chloride

Acid Chloride Preparation

3,4-Dimethoxybenzoic acid is converted to its acid chloride:

Amidation Reaction

Coupling the acid chloride with the thiazol-2-amine:

- Conditions : Dichloromethane (DCM), TEA (2 eq), 0°C to room temperature, 12 h.

- Reaction :

$$

\text{3,4-Dimethoxybenzoyl chloride} + \text{Thiazol-2-amine} \xrightarrow{\text{DCM, TEA}} \text{Target compound}

$$ - Yield : 80–90% after column chromatography (SiO₂, hexane/EtOAc).

Side Reaction Mitigation : Slow addition of acid chloride minimizes dimerization.

Alternative Synthetic Routes

One-Pot Thiazole Formation and Functionalization

A streamlined approach combining Hantzsch synthesis and thioether formation:

Microwave-Assisted Synthesis

Accelerates reaction times for thiazole cyclization:

- Conditions : Microwave (150°C, 20 min), solvent-free.

- Yield : Comparable to traditional methods (75%).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Challenges and Optimization Opportunities

Regioselectivity in Thiazole Formation

Amide Coupling Efficiency

- Catalytic Additives : DMAP improves acylation kinetics (5 mol%).

- Solvent Choice : THF vs. DCM shows negligible yield differences.

Industrial-Scale Considerations

Cost-Effective Reagents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.